![molecular formula C11H18O4 B13847324 5-Deoxy-D-ribose[cyclohexane]-d3](/img/structure/B13847324.png)
5-Deoxy-D-ribose[cyclohexane]-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Deoxy-D-ribose[cyclohexane]-d3 is a deoxypentose, a type of sugar molecule that lacks an oxygen atom at one of its carbon positions This compound is structurally related to D-ribose, a naturally occurring sugar that is a key component of ribonucleic acid (RNA)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Deoxy-D-ribose[cyclohexane]-d3 typically begins with D-ribose as the starting material. The process involves several key steps:
Protection of Hydroxyl Groups: D-ribose is first protected by converting it into a derivative such as 2,3-oxy-isopropylidene-1-oxy-methyl-D-ribose.
Hydrolysis and Acetylation: The intermediate is hydrolyzed and then acetylated to produce 1,2,3-triacetyl-5-deoxy-D-ribose.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Deoxy-D-ribose[cyclohexane]-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride and nucleophiles such as amines are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
5-Deoxy-D-ribose[cyclohexane]-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its role in metabolic pathways and its potential as a biomarker.
Medicine: It is investigated for its potential therapeutic effects, including its use in drug development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism by which 5-Deoxy-D-ribose[cyclohexane]-d3 exerts its effects involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in nucleotide synthesis, influencing cellular metabolism and function . Additionally, it may upregulate vascular endothelial growth factor (VEGF), promoting processes such as angiogenesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propriétés
Formule moléculaire |
C11H18O4 |
|---|---|
Poids moléculaire |
217.28 g/mol |
Nom IUPAC |
(3aS,6S,6aS)-6-(trideuteriomethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol |
InChI |
InChI=1S/C11H18O4/c1-7-8-9(10(12)13-7)15-11(14-8)5-3-2-4-6-11/h7-10,12H,2-6H2,1H3/t7-,8-,9-,10?/m0/s1/i1D3 |
Clé InChI |
KVDFJOCBUPCELF-DUDYVPOJSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@H]1[C@H]2[C@@H](C(O1)O)OC3(O2)CCCCC3 |
SMILES canonique |
CC1C2C(C(O1)O)OC3(O2)CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(4-cyclopentyl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B13847244.png)
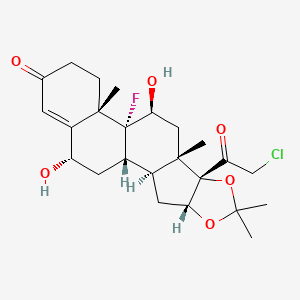
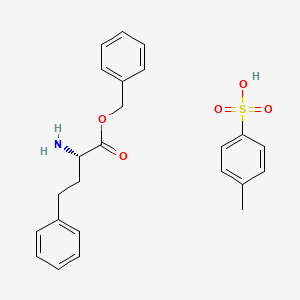


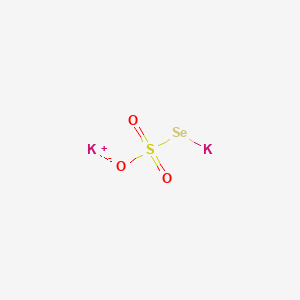
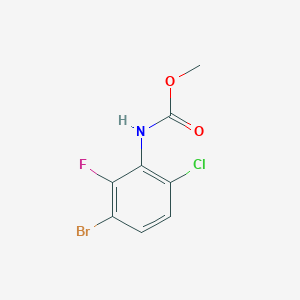
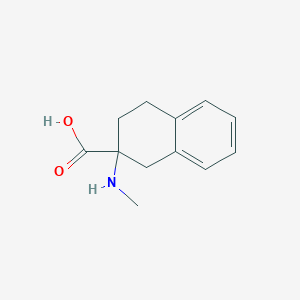
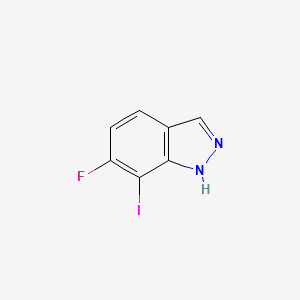
![(3R,6S)-6-[2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13847294.png)

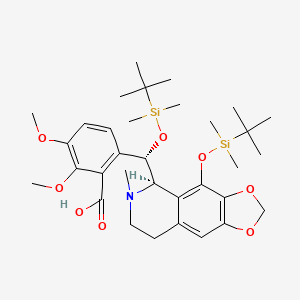

![2-pyridin-4-yl-1H-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B13847312.png)
